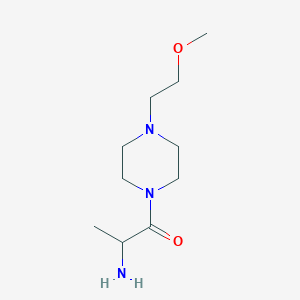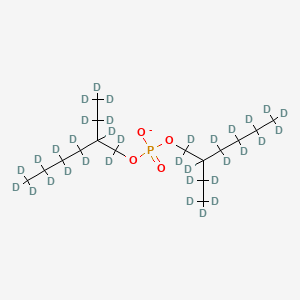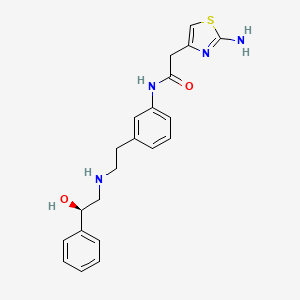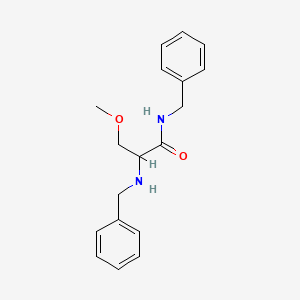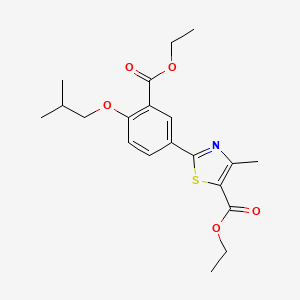
2,5-Ethyl Acetate Febuxostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Ethyl Acetate Febuxostat is a compound that combines the properties of ethyl acetate and febuxostat. Febuxostat is a xanthine oxidase inhibitor primarily used in the treatment of chronic hyperuricemia in patients with gout . Ethyl acetate is a common ester used in various industrial applications due to its solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat involves multiple steps, starting from 4-hydroxybenzonitrile and thioacetamide. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazol-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This compound undergoes a one-pot synthesis with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, hydrolysis in alkaline conditions produces febuxostat .
Industrial Production Methods
Industrial production of febuxostat follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2,5-Ethyl Acetate Febuxostat undergoes various chemical reactions, including:
Oxidation: Febuxostat can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the febuxostat molecule.
Substitution: Ethyl acetate can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of febuxostat can produce various oxidized metabolites, while substitution reactions involving ethyl acetate can yield different ester derivatives .
Scientific Research Applications
2,5-Ethyl Acetate Febuxostat has diverse applications in scientific research:
Mechanism of Action
Febuxostat works by non-competitively inhibiting the molybdenum pterin center, the active site of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby managing hyperuricemia and preventing gout attacks .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications in gout management.
Uniqueness
Febuxostat is unique due to its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine and pyrimidine synthesis. This selectivity reduces the risk of side effects and makes febuxostat a valuable alternative for patients intolerant to allopurinol .
Properties
Molecular Formula |
C20H25NO5S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |
InChI Key |
JSKGRJXDHUEKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


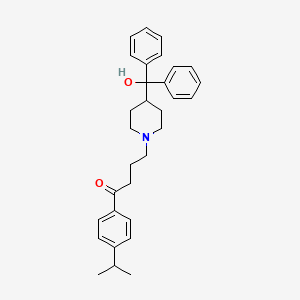
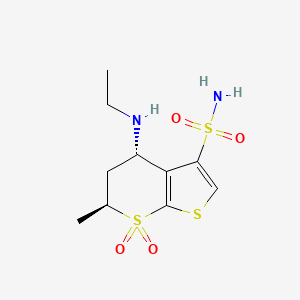
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
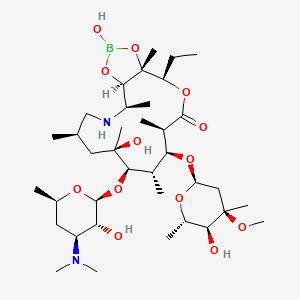
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
